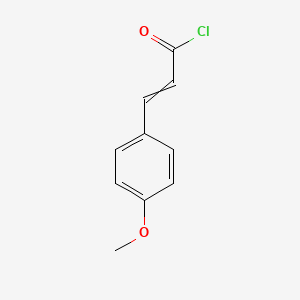

4-Methoxycinnamic acid chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H9ClO2 |

|---|---|

Molecular Weight |

196.63 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)prop-2-enoyl chloride |

InChI |

InChI=1S/C10H9ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3 |

InChI Key |

CGOJOQBYEAVATL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of p-methoxycinnamoyl chloride

This guide provides a rigorous technical analysis of p-Methoxycinnamoyl Chloride (PMCC) , structurally defined as (E)-3-(4-methoxyphenyl)prop-2-enoyl chloride .

Designed for drug development professionals, this monograph moves beyond basic data to explore the compound's behavior as a vinylogous electrophile, its spectroscopic "fingerprint" for quality control, and its critical role in synthesizing bio-active stilbenoid and cinnamamide pharmacophores.

Physicochemical Profiling, Synthetic Protocols, and Pharmaceutical Applications

The Physicochemical Profile

p-Methoxycinnamoyl Chloride (PMCC) is an acyl chloride derivative of p-methoxycinnamic acid. It serves as a "hard" electrophile at the carbonyl carbon and a "soft" electrophile at the

Core Data Table

| Property | Value / Characteristic | Technical Note |

| CAS Number | 34446-64-5 | |

| Molecular Formula | ||

| Molecular Weight | 196.63 g/mol | |

| Appearance | Yellow to Pale Yellow Crystalline Solid | Color intensity often correlates with trace conjugated impurities or hydrolysis products. |

| Melting Point | 50 – 52 °C | Sharp melting range indicates high purity (>98%). Broadening suggests hydrolysis to acid. |

| Solubility | DCM, | Incompatible with water, alcohols, and primary/secondary amines (rapid solvolysis). |

| Stability | Moisture Sensitive (Lachrymator) | Hydrolyzes to p-methoxycinnamic acid and HCl upon exposure to atmospheric moisture. |

Solubility & Solvent Selection Logic

For synthetic applications, Dichloromethane (DCM) is the solvent of choice due to its non-nucleophilic nature and ability to solubilize both the PMCC and typical acylation catalysts (e.g., DMAP).

-

Avoid Ethers (if Lewis Acids are present): While soluble in THF, cleavage can occur if strong Lewis acids are used in subsequent steps.

-

Azeotropic Purification: Toluene is essential during synthesis (see Section 3) to azeotropically remove unreacted thionyl chloride.

Spectroscopic Fingerprinting (QC/QA)

Reliable identification of PMCC relies on distinguishing it from its precursor (carboxylic acid) and its hydrolysis products.

Infrared Spectroscopy (FT-IR)

The carbonyl stretch is the primary diagnostic signal. Conjugation with the alkene and the electron-donating p-methoxy group lowers the wavenumber compared to aliphatic acid chlorides.

-

Diagnostic Signal (C=O): ~1750 cm⁻¹ (Strong, Sharp).

-

Differentiation: The precursor acid (p-methoxycinnamic acid) exhibits a broad C=O stretch at ~1680–1700 cm⁻¹ and a broad O-H stretch (2500–3300 cm⁻¹). The disappearance of the O-H band and the blue shift of the C=O band confirm conversion to the chloride.

-

-

Alkene Stretch (C=C): ~1600–1625 cm⁻¹ (Medium).

-

Aromatic Ether (C-O-C): ~1250 cm⁻¹ and 1030 cm⁻¹.

Nuclear Magnetic Resonance (¹H-NMR)

Data typically acquired in

- 3.85 ppm (3H, s): Methoxy group (–OCH₃).

-

6.45 ppm (1H, d, J = 15.8 Hz):

-

7.75 ppm (1H, d, J = 15.8 Hz):

-

Note: The large coupling constant (J ≈ 16 Hz) confirms the (E)-isomer .

-

- 6.90 – 7.55 ppm (4H, m): Aromatic protons (AA'BB' system characteristic of para-substitution).

Synthesis & Purification: A Self-Validating Protocol

Objective: Synthesize high-purity PMCC from p-methoxycinnamic acid while minimizing hydrolysis during isolation.

The "Thionyl Chloride - Toluene" Method

This protocol uses Toluene not just as a solvent, but as a tool to drive purity via azeotropic distillation.

Reagents:

-

p-Methoxycinnamic acid (1.0 eq)

-

Thionyl Chloride (

) (1.5 – 2.0 eq) -

DMF (Catalytic, 1-2 drops)

-

Solvent: Anhydrous Toluene

Step-by-Step Workflow:

-

Suspension: Suspend the acid in anhydrous toluene under an inert atmosphere (

or Ar). -

Activation: Add catalytic DMF. This forms the reactive Vilsmeier-Haack type intermediate (chloroiminium species), significantly accelerating the reaction.

-

Chlorination: Add

dropwise. Heat to reflux (70-80°C) for 2–3 hours.-

Endpoint: Solution becomes clear; gas evolution (

, HCl) ceases.

-

-

Purification (The Critical Step): Distill off the solvent and excess

under reduced pressure.-

Why Toluene? Toluene forms an azeotrope with thionyl chloride, ensuring the complete removal of the corrosive reagent which would otherwise contaminate the next step.

-

-

Isolation: The residue solidifies upon cooling (yellow crystals). Recrystallization from dry hexane/toluene can be performed if ultra-high purity is required.

Visualization of Synthesis Logic

Figure 1: Synthesis workflow emphasizing the critical azeotropic purification step to ensure removal of thionyl chloride.

Reactivity & Pharmaceutical Applications

PMCC is a privileged scaffold in medicinal chemistry, particularly for introducing the cinnamoyl moiety, which acts as a hydrophobic linker or a "warhead" in covalent inhibitors.

Mechanism of Action: Acylation

The primary reaction is Nucleophilic Acyl Substitution . The electron-donating methoxy group stabilizes the acylium ion intermediate, making PMCC slightly less reactive (and more selective) than unsubstituted cinnamoyl chloride or nitro-cinnamoyl derivatives.

Key Drug Development Applications

A. Anti-Inflammatory Agents (COX Inhibitors)

PMCC is the direct precursor to Ethyl p-methoxycinnamate (EPMC) and its amide analogues.

-

Application: Synthesis of N-substituted cinnamamides (e.g., N,N-dimethyl-p-methoxycinnamamide).

-

Significance: These derivatives show potent inhibition of Cyclooxygenase enzymes (COX-1 and COX-2).[1][2] The amide bond (formed via PMCC + Amine) is metabolically more stable than the ester found in natural extracts like Kaempferia galanga.

B. TRPA1 Modulators (Resveratrol Prodrugs)

Research into pain management utilizes PMCC to modify the stilbene backbone of Resveratrol.

-

Protocol: Acylation of Resveratrol hydroxyl groups with PMCC.

-

Outcome: Creates lipophilic "prodrugs" or distinct antagonists for the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1), a key target for neuropathic pain. The p-methoxycinnamoyl moiety improves membrane permeability compared to the parent poly-phenol.

C. MMP Inhibitors (Matrix Metalloproteinases)

PMCC is used to synthesize inhibitors for MMP-2 and MMP-9, enzymes implicated in cancer metastasis.

-

Role: The p-methoxycinnamoyl group serves as the P1' recognition element , fitting into the hydrophobic S1' pocket of the MMP active site. The rigid alkene spacer orients the zinc-binding group (ZBG) effectively.

Reactivity Pathway Diagram

Figure 2: Divergent synthesis pathways utilizing PMCC as the core electrophile for creating distinct pharmacophores.

Handling & Safety Protocols

-

Corrosivity: Causes severe skin burns and eye damage. All operations must be conducted in a fume hood.

-

Water Reactivity: Reacts violently with water to release HCl gas.

-

Storage: Store under inert gas (

) at 2–8°C. If the solid turns white/powdery, it has likely hydrolyzed to the acid.

References

-

ChemicalBook. (n.d.). 4-Methoxycinnamoyl chloride Physicochemical Properties. Retrieved from [3]

-

National Center for Biotechnology Information (PubChem). (2024). PubChem Compound Summary for CID 53401772, 4-Methoxycinnamic acid chloride. Retrieved from [3]

-

Komala, I., et al. (2020). An Efficient Directly Conversion of the Ethyl p-Methoxycinnamate into N,N-dimethyl-p-Methoxycinnamamide and study the structure-activity relationship on anti-inflammatory activity. ResearchGate. Retrieved from

-

Grau, L., et al. (2022).[4] Resveratrol derivatives: Synthesis and their biological activities. University of Barcelona.[4] Retrieved from [3]

-

Cayman Chemical. (n.d.). Ethyl p-methoxycinnamate Product Information. Retrieved from [3]

-

Specac. (n.d.). Interpreting Infrared Spectra: Carbonyl Groups. Retrieved from

Sources

A Technical Guide to the Molecular Geometry and Synthetic Utility of trans-4-Methoxycinnamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of trans-4-Methoxycinnamoyl chloride (C10H9ClO2), a pivotal reagent in organic synthesis and pharmaceutical research. We will dissect its molecular geometry, exploring the conformational implications of its substituted aromatic ring, trans-alkene bridge, and reactive acyl chloride moiety. This guide synthesizes theoretical insights with practical, field-proven protocols for its synthesis, purification, and handling. Detailed methodologies, supported by spectroscopic characterization data, are presented to ensure reproducibility and safety. Furthermore, we explore the compound's reactivity profile and its application in the synthesis of bioactive molecules, offering a comprehensive resource for professionals engaged in chemical research and drug development.

Introduction: The Significance of the Cinnamoyl Scaffold

The cinnamoyl moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities.[1] trans-4-Methoxycinnamoyl chloride, an activated derivative of the naturally occurring 4-methoxycinnamic acid (p-coumaric acid methyl ether), serves as a versatile building block for introducing this valuable pharmacophore.[2][3] Its heightened reactivity, conferred by the acyl chloride group, makes it an excellent electrophile for reactions with a broad range of nucleophiles.[1]

Understanding the three-dimensional structure, or molecular geometry, of this reagent is paramount. The spatial arrangement of its atoms dictates its steric and electronic properties, which in turn govern its reactivity, stability, and how it interacts with other molecules. This guide will bridge the gap between theoretical molecular structure and practical synthetic application.

Physicochemical & Spectroscopic Profile

Accurate identification and purity assessment are the cornerstones of reproducible chemical synthesis. The following data provides a reference for the characterization of trans-4-Methoxycinnamoyl chloride.

Table 1: Physicochemical Properties of trans-4-Methoxycinnamoyl Chloride

| Property | Value | Source |

| CAS Number | 34446-64-5 / 42996-84-9 | [4][5] |

| Molecular Formula | C10H9ClO2 | [6] |

| Molecular Weight | 196.63 g/mol | [6] |

| Appearance | Beige to yellow solid | [7] |

| Melting Point | 49-50 °C | [5] |

| Boiling Point | 317 °C (Predicted) | [5] |

Spectroscopic Data Interpretation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for confirming the trans configuration of the alkene. The two vinyl protons will appear as doublets with a large coupling constant (J), typically in the range of 15-18 Hz, which is characteristic of a trans relationship. Other expected signals include two doublets for the aromatic protons on the para-substituted ring, a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, and the distinct downfield shift of the vinyl proton alpha to the carbonyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for the carbonyl carbon (typically >165 ppm), the alkene carbons, the four unique aromatic carbons, and the methoxy carbon. The presence of ten distinct carbon signals confirms the molecular formula.[8][9]

-

IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. A strong, sharp absorption band in the region of 1750-1800 cm⁻¹ is characteristic of the C=O stretch of an acyl chloride, a significant shift from the ~1680-1710 cm⁻¹ region for the parent carboxylic acid.[10] Other key peaks include C=C stretching for the alkene and aromatic ring (1500-1600 cm⁻¹) and C-O stretching for the methoxy group.[10]

Molecular Geometry and Conformational Analysis

The geometry of trans-4-Methoxycinnamoyl chloride is largely dictated by the extensive network of sp² hybridized atoms, which promotes a predominantly planar structure to maximize π-orbital overlap and conjugation.

-

Core Planarity: The benzene ring, the vinyl group (-CH=CH-), and the carbonyl group (C=O) form a conjugated system. This electronic communication favors a flat, co-planar arrangement of these atoms.

-

trans-Alkene Configuration: The "trans" designation refers to the stereochemistry at the C=C double bond, where the aromatic ring and the carbonyl group are on opposite sides. This is the more thermodynamically stable isomer compared to the cis form due to reduced steric hindrance.

-

Rotational Conformations (s-cis vs. s-trans): While the double bond is fixed, rotation can occur around the single bond connecting the alkene and the carbonyl carbon. This gives rise to two primary planar conformers: s-trans (where the C=O bond is anti-periplanar to the C=C bond) and s-cis (where they are syn-periplanar). Computational studies on related molecules suggest that while both conformers may exist, one is often energetically favored.[11] The interplay between steric effects and dipole alignment influences this equilibrium.

-

Influence of Substituents:

-

4-Methoxy Group (-OCH₃): This powerful electron-donating group participates in resonance with the aromatic ring and the entire conjugated system. This electronic effect influences the bond lengths and the electron density at the carbonyl carbon, potentially modulating its reactivity.

-

Acyl Chloride (-COCl): The electronegative chlorine atom exerts a strong inductive electron-withdrawing effect, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[12]

-

Density Functional Theory (DFT) is a powerful computational method used to precisely calculate molecular geometries, vibrational frequencies, and electronic properties, providing deep insights into chemical reactivity and behavior.[10] Studies on the parent molecule, 4-methoxycinnamic acid, using DFT have confirmed the planarity of the system and analyzed the influence of the methoxy group on the molecule's electronic structure.[10]

Synthesis and Purification: A Validated Protocol

The most common and reliable method for preparing trans-4-Methoxycinnamoyl chloride is the direct chlorination of its parent carboxylic acid, trans-4-Methoxycinnamic acid.[13][14] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl).[15]

Experimental Workflow: Synthesis

The following protocol is a self-validating system, incorporating purification and characterization to ensure product integrity.

Caption: Workflow for the synthesis of trans-4-Methoxycinnamoyl chloride.

Step-by-Step Methodology

-

Step 1: Reaction Setup: A dry round-bottom flask is charged with trans-4-methoxycinnamic acid (1.0 equivalent) and a suitable inert, anhydrous solvent like toluene or benzene.[7] The flask is equipped with a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen) to prevent reaction with atmospheric moisture.

-

Causality: Acyl chlorides are highly reactive towards water.[16] An inert atmosphere and dry solvent are critical to prevent hydrolysis back to the carboxylic acid, which would severely reduce the yield.

-

-

Step 2: Addition of Thionyl Chloride: Thionyl chloride (typically 2-3 equivalents) is added dropwise to the stirred suspension at room temperature.[7]

-

Causality: The reaction is exothermic and produces gaseous HCl and SO₂. Dropwise addition allows for safe control of the reaction rate and off-gassing. Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

-

-

Step 3: Reflux: After the addition is complete, the reaction mixture is heated to reflux for several hours (typically 3-5 hours).[7] The reaction is complete when the evolution of gas ceases.

-

Causality: The elevated temperature provides the necessary activation energy to drive the reaction to completion.

-

-

Step 4: Isolation: The reaction mixture is cooled to room temperature. The solvent and excess thionyl chloride are carefully removed under reduced pressure using a rotary evaporator.

-

Causality: Thionyl chloride has a boiling point of 76 °C, and benzene is 80 °C, allowing for their removal under vacuum. The resulting solid is often of sufficient purity for subsequent reactions.[7]

-

-

Step 5: Purification (Optional): If higher purity is required, the crude solid can be recrystallized from a suitable solvent like hexane or a hexane/ether mixture.

-

Step 6: Validation: The identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis (IR is particularly effective for confirming the conversion of the -COOH group to the -COCl group).[7]

Reactivity and Synthetic Applications

The high electrophilicity of the carbonyl carbon makes trans-4-Methoxycinnamoyl chloride an excellent acylating agent.[1] It readily participates in nucleophilic acyl substitution reactions.

-

Amide Formation: Reaction with primary or secondary amines yields cinnamamides. This is one of the most common applications, as many bioactive molecules are amides.[1][9] The reaction is typically run in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct.[9]

-

Ester Formation: Reaction with alcohols produces cinnamate esters.[9][14] Similar to amidation, a base is often used to facilitate the reaction. Cinnamate esters are found in sunscreens and various natural products.[17]

-

Friedel-Crafts Acylation: The acyl chloride can react with electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form chalcones, which are important intermediates in flavonoid biosynthesis and drug discovery.

The electron-donating methoxy group enhances the stability of the carbocation intermediate formed during electrophilic aromatic substitution on its own ring but primarily acts to modulate the reactivity of the distant acyl chloride through the conjugated system. Kinetic studies on related cinnamoyl chlorides show that substituents on the ring significantly influence the rates of nucleophilic substitution.[18][19][20]

Safety, Handling, and Storage

Acyl chlorides as a class are hazardous compounds requiring strict safety protocols.[12][21]

-

Corrosivity and Toxicity: trans-4-Methoxycinnamoyl chloride is a corrosive solid.[12] Upon contact with moisture (e.g., in the air or on skin), it hydrolyzes to form corrosive hydrochloric acid.[16] It is a lachrymator (causes tearing) and is harmful if inhaled or swallowed.[12][21]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[22] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), splash goggles, and a lab coat.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13][22] It must be stored away from water, alcohols, bases, and other nucleophiles to prevent degradation and hazardous reactions.[16][22]

Conclusion

trans-4-Methoxycinnamoyl chloride is a reagent of significant value, whose utility is underpinned by its distinct molecular geometry. The planar, conjugated system, combined with the reactive acyl chloride functionality, provides a reliable and efficient means of incorporating the biologically significant methoxycinnamoyl scaffold into a diverse range of molecules. A thorough understanding of its structure, coupled with adherence to validated synthetic and safety protocols as outlined in this guide, empowers researchers to leverage this compound to its full potential in the pursuit of novel chemical entities and therapeutic agents.

References

-

Acyl Chloride Uses, Reactions & Synthesis. Study.com. [Link]

-

Acyl chloride. chemeurope.com. [Link]

-

(a) Synthesis of 4-methoxycinnamoyl chloride. PrepChem.com. [Link]

-

Reaction kinetics of cinnamoyl, .beta.-2-furylacryloyl, and .beta.-2-thienylacryloyl chlorides with anilines in benzene. American Chemical Society. [Link]

-

Formation of Chlorinated Breakdown Products During Degradation of Sunscreen Agent, 2-ethylhexyl-4-methoxycinnamate in the Presence of Sodium Hypochlorite. PubMed. [Link]

-

Chemistry Acid Chloride - SATHEE. IIT Kanpur. [Link]

-

Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health. [Link]

-

Nucleophilic substitution reactions of cinnamoyl chlorides with anilines in acetonitrile and acetonitrile–methanol mixtures. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

4-Methoxycinnamic acid chloride | C10H9ClO2. PubChem, National Institutes of Health. [Link]

-

Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. [Link]

-

A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. MDPI. [Link]

-

Nucleophilic substitution reactions of cinnamoyl chlorides with anilines in acetonitrile and acetonitrile–methanol mixtures. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study. RSIS International. [Link]

-

The Synthesis of Cinnamoyl Chloride. J-STAGE. [Link]

-

IR spectra for 4-methoxycinnamic acid and 4-methoxycinna- mates of Co(II), Ni(II), Nd(III) and Gd(III). ResearchGate. [Link]

-

Degradation of UV filters 2-ethylhexyl-4-methoxycinnamate and 4-tert-butyl-4'-methoxydibenzoylmethane in chlorinated water. Environmental Chemistry. [Link]

-

4-methoxycinnamic acid, 830-09-1. The Good Scents Company. [Link]

-

4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. [Link]

-

trans-p-METHOXYCINNAMIC ACID. SpectraBase. [Link]

-

4-METHOXYCINNAMOYL CHLORIDE. Chongqing Chemdad Co., Ltd. [Link]

-

SOME RESULTS OF CINNAMOYL CHLORIDE (C9H7CLO) ORGANIC CRYSTAL. ResearchGate. [Link]

-

SYNTHESIS, CHARACTERIZATION, AND IN-SILICO STUDIES OF CINNAMIC ACID DERIVATIVES TOWARDS DENGUE VIRUS. Malaysian Journal of Analytical Sciences. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-methoxycinnamic acid, 830-09-1 [thegoodscentscompany.com]

- 4. scbt.com [scbt.com]

- 5. 4-METHOXYCINNAMOYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 4-METHOXYCINNAMOYL CHLORIDE | 34446-64-5 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 11. researchgate.net [researchgate.net]

- 12. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]

- 13. study.com [study.com]

- 14. mdpi.com [mdpi.com]

- 15. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]

- 16. nj.gov [nj.gov]

- 17. Formation of chlorinated breakdown products during degradation of sunscreen agent, 2-ethylhexyl-4-methoxycinnamate in the presence of sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Nucleophilic substitution reactions of cinnamoyl chlorides with anilines in acetonitrile and acetonitrile–methanol mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 20. Nucleophilic substitution reactions of cinnamoyl chlorides with anilines in acetonitrile and acetonitrile–methanol mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 21. Acyl_chloride [chemeurope.com]

- 22. chemos.de [chemos.de]

Biological Activities of 4-Methoxycinnamic Acid Derivatives: A Technical Guide

Executive Summary

4-Methoxycinnamic acid (4-MCA) and its derivatives represent a privileged scaffold in medicinal chemistry, bridging the gap between natural phenylpropanoids and potent synthetic pharmacophores. Predominantly isolated from Kaempferia galanga (ethyl p-methoxycinnamate), these compounds exhibit a distinct Structure-Activity Relationship (SAR) where the para-methoxy substituent drives metabolic stability and target specificity.

This guide provides a technical deep-dive into the three primary therapeutic axes of 4-MCA derivatives: metabolic regulation (anti-diabetic) , anti-inflammatory signaling , and oncology . It includes validated synthesis protocols, comparative IC50 data, and mechanistic pathway maps to support translational research.

Chemical Basis & Structure-Activity Relationship (SAR)

The pharmacological potency of 4-MCA derivatives hinges on the electronic and steric properties of the cinnamic acid backbone.

-

The para-Methoxy Effect: Unlike the hydroxyl group in ferulic or caffeic acid, the p-methoxy group increases lipophilicity (logP) and metabolic stability by preventing rapid glucuronidation. This is critical for oral bioavailability.

-

Esterification: Conversion of the carboxylic acid to ethyl or octyl esters (e.g., Ethyl p-methoxycinnamate, EPMC) significantly enhances membrane permeability, crucial for antimicrobial and anticancer activities.

-

Hydrolysis Activation: In certain cytotoxic contexts (e.g., MCF-7 cell lines), metabolic hydrolysis to the p-hydroxy form (EPHC) can enhance potency, suggesting a pro-drug mechanism in specific tissues.

Figure 1: SAR Logic of 4-Methoxycinnamic Acid

Caption: Structural determinants of biological activity. The para-methoxy group is essential for metabolic stability, while esterification modulates bioavailability.

Pharmacological Profiles[1][2][3][4][5][6]

Metabolic Regulation: Anti-Diabetic Potential

4-MCA is a potent inhibitor of

-

Mechanism: Non-competitive inhibition of

-glucosidase; suppression of hepatic gluconeogenesis via downregulation of glucose-6-phosphatase and hexokinase. -

Potency: p-MCA exhibits an IC50 of 0.044 mM , approximately 100-fold more potent than the reference standard 1-deoxynojirimycin (IC50 = 5.60 mM) [1].

Anti-Inflammatory Signaling

The derivative 4-methoxycinnamyl p-coumarate (MCC) acts as a dual inhibitor of the NF-

-

Target: Blocks phosphorylation of I

B -

Outcome: Downregulation of pro-inflammatory mediators iNOS, COX-2, TNF-

, and IL-6.

Figure 2: Anti-Inflammatory Mechanism of Action

Caption: MCC inhibits the NF-kB signaling cascade by blocking IKK activation, preventing the expression of inflammatory cytokines.

Experimental Protocols

Synthesis: Knoevenagel Condensation (Lab Scale)

This protocol yields high-purity 4-methoxycinnamic acid suitable for bioassays.

Reagents:

Workflow:

-

Reaction: Dissolve 4-methoxybenzaldehyde (1 eq) and malonic acid (2.5 eq) in pyridine. Add catalytic

-alanine.[1] -

Reflux: Heat to 80-100°C for 90 minutes. Evolution of CO

indicates decarboxylation. -

Quench: Cool mixture in an ice bath. Slowly add concentrated HCl until pH < 2. A white precipitate will form.[1]

-

Purification: Filter the solid. Wash with ice-cold water (3x). Recrystallize from absolute ethanol.

-

Validation: Check melting point (170-172°C) and

H-NMR (Doublet at

Bioassay: Alpha-Glucosidase Inhibition

Purpose: Quantify anti-diabetic potential.

-

Enzyme Prep: Dissolve

-glucosidase (from S. cerevisiae) in phosphate buffer (pH 6.8). -

Substrate: p-Nitrophenyl-

-D-glucopyranoside (pNPG). -

Incubation: Mix 20

L enzyme + 20 -

Reaction: Add 20

L pNPG. Incubate 15 min at 37°C. -

Stop: Add 80

L Na -

Measurement: Read Absorbance at 405 nm. Calculate IC50 vs control.

Data Synthesis: Comparative Potency

The following table synthesizes data regarding the antimicrobial and cytotoxic efficacy of the ethyl ester (EPMC) versus its hydrolyzed metabolite (EPHC) and synthetic analogs.

| Target Organism / Cell Line | Compound | Activity Type | Value (IC50 / MIC) | Reference |

| Alpha-Glucosidase | p-MCA | Enzyme Inhibition | 0.044 mM | [1] |

| Alpha-Glucosidase | 1-Deoxynojirimycin | Enzyme Inhibition (Control) | 5.60 mM | [1] |

| HSC-4 (Oral Cancer) | Ethyl p-methoxycinnamate (EPMC) | Cytotoxicity | 32 µg/mL | [2] |

| MCF-7 (Breast Cancer) | Ethyl p-hydroxycinnamate (EPHC) | Cytotoxicity | 340 µg/mL | [3] |

| MCF-7 (Breast Cancer) | Ethyl p-methoxycinnamate (EPMC) | Cytotoxicity | 360 µg/mL | [3] |

| S. aureus (bacteria) | Ethyl p-hydroxycinnamate (EPHC) | Antimicrobial (MIC) | 333 µg/mL | [4] |

| S. aureus (bacteria) | Ethyl p-methoxycinnamate (EPMC) | Antimicrobial (MIC) | 1000 µg/mL | [4] |

Analysis:

-

Metabolic Switch: EPHC is 3x more potent against S. aureus than EPMC, indicating that for antimicrobial applications, the free phenolic hydroxyl group is advantageous.

-

Cancer Selectivity: EPMC shows moderate cytotoxicity against breast cancer lines but high potency against oral cancer (HSC-4), suggesting tissue-specific uptake or metabolic activation.

References

-

Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid. Molecules. (2021). Link

-

Cytotoxic activity of Ethyl-p-Methoxycinnamate from Kaempferia galanga in HSC-4 Oral Cancer Cells. YARSI Academic Journal. (2024). Link

-

Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. Semantic Scholar. (2025). Link

-

Antimicrobial Activity and Microbial Transformation of Ethyl p-Methoxycinnamate. ResearchGate. (2025). Link

Sources

Mechanism of 4-methoxycinnamic acid to acid chloride conversion

[1]

Executive Summary

The conversion of 4-methoxycinnamic acid (4-MCA) to 4-methoxycinnamoyl chloride (4-MCC) is a fundamental nucleophilic acyl substitution used in the synthesis of cinnamate esters, amides, and liquid crystal precursors. While the reaction is standard, the substrate presents specific challenges: the 4-methoxy group (an electron-donating group, EDG) increases the electron density of the alkene, rendering it susceptible to electrophilic side reactions (e.g., hydrochlorination or polymerization) under acidic conditions.

This guide recommends the Thionyl Chloride (

Mechanistic Deep Dive

The Challenge of the Substrate

Unlike simple benzoic acids, 4-MCA possesses a conjugated alkene.

-

Electronic Effect: The methoxy group donates electron density via resonance, stabilizing the intermediate carbocations but also making the

-carbon of the alkene more nucleophilic. -

Risk: High concentrations of

(byproduct) can lead to addition across the double bond. -

Solution: Continuous removal of gaseous byproducts (

and

The Catalytic Role of DMF (Vilsmeier-Haack Pathway)

DMF is not merely a solvent; it acts as a nucleophilic catalyst.[1] It reacts with thionyl chloride to form the electrophilic Vilsmeier reagent (chloroiminium ion). This species is far more reactive toward the carboxylic acid than thionyl chloride itself.

Mechanism Steps:

-

Activation: DMF attacks

, displacing chloride and forming the chloroiminium intermediate. -

Coupling: The carboxylic acid attacks the highly electrophilic chloroiminium species.

-

Substitution: Chloride ion attacks the activated carbonyl.

-

Elimination: The tetrahedral intermediate collapses, releasing the acid chloride,

,

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the regeneration of DMF.

Figure 1: The DMF catalytic cycle lowers activation energy, preventing thermal degradation of the alkene.

Critical Process Parameters (CPP)

To ensure reproducibility, the following parameters must be controlled.

| Parameter | Specification | Scientific Rationale |

| Stoichiometry | 1.0 equiv Acid : 1.5–2.0 equiv | Excess |

| Catalyst Load | 1–2 mol% DMF | Sufficient to form the active species without contaminating the final product. |

| Temperature | Reflux (~75–80°C in Toluene) | Required to drive |

| Solvent | Toluene or DCM | Toluene is preferred over Benzene (toxicity) and DCM (low boiling point). It allows higher reflux temps. |

| Atmosphere | Anhydrous | The acid chloride hydrolyzes rapidly. Moisture converts it back to the acid. |

Experimental Protocol

Scale: 50 mmol (approx. 8.9 g of 4-methoxycinnamic acid)

Safety: Perform all operations in a fume hood.

Materials

-

4-Methoxycinnamic acid (Dry, >98% purity)

-

Thionyl Chloride (

), freshly distilled or high purity[2] -

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene (Anhydrous)

-

Apparatus: 3-neck round bottom flask, reflux condenser, drying tube (

), gas trap (NaOH solution).

Step-by-Step Procedure

-

Setup: Equip a dry 250 mL 3-neck flask with a magnetic stir bar, a reflux condenser topped with a drying tube, and a nitrogen inlet. Connect the exhaust of the drying tube to a gas scrubber containing 10% NaOH to neutralize evolved HCl and

. -

Charging: Under a slow stream of nitrogen, add 4-methoxycinnamic acid (8.91 g, 50 mmol) .

-

Solvent Addition: Add Toluene (50 mL) . The acid may not dissolve completely at room temperature; this is normal.

-

Catalyst Addition: Add DMF (5 drops, ~0.1 mL) via syringe.

-

Reagent Addition: Add Thionyl Chloride (7.3 mL, ~100 mmol) dropwise over 10 minutes. Caution: Gas evolution will begin immediately.

-

Reaction: Heat the mixture to reflux (oil bath at ~85°C).

-

Observation: The suspension should clear to a yellow/orange homogeneous solution as the acid is consumed.

-

Duration: Reflux for 2 to 3 hours . Monitor gas evolution; reaction is complete when gas evolution ceases.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure (Rotary Evaporator) to remove Toluene and excess

. Note: Use a high-efficiency trap to protect the pump from thionyl chloride vapors. -

Add fresh Toluene (20 mL) and re-evaporate (azeotropic removal of residual traces of

).

-

-

Isolation: The residue is 4-methoxycinnamoyl chloride , typically a low-melting solid (mp ~50°C). It can be used directly for the next step.

-

Optional Purification: Recrystallization from dry hexane/toluene is possible but often unnecessary if the starting material was pure.

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis, emphasizing gas monitoring and solvent chasing.

Quality Control & Troubleshooting

Analytical Validation

Do not use LC-MS directly (the acid chloride will hydrolyze on the column).

-

FT-IR: Look for the shift in carbonyl stretch.

-

Starting Acid: ~1680–1700 cm⁻¹ (broad, H-bonded).

-

Product:~1750–1780 cm⁻¹ (sharp, Acid Chloride C=O).

-

-

Derivatization (Method of Choice): Take a small aliquot, react with excess methanol/pyridine. Analyze the resulting methyl ester via GC-MS or NMR.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Dark/Black Product | Polymerization of alkene. | Reduce reflux temp; ensure |

| Solid Precipitate in Flask | Unreacted Acid or Amine salts. | If IR shows broad -OH, reflux longer. If using amine base (not recommended here), filter salts. |

| Product is Liquid | Residual solvent or supercooling. | 4-MCC melts ~50°C. It may supercool. Dry under high vacuum; seed with a crystal if available. |

| Low Yield (Derivatization) | Hydrolysis during handling. | Ensure all glassware is oven-dried.[3] Store product under Ar/N2. |

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution).

-

Levin, D. (1997). "The Vilsmeier-Haack Reaction in the Preparation of Acid Chlorides". Organic Process Research & Development, 1(2), 182. Link

-

Burkhardt, T. J., et al. (2013). "Reaction of Cinnamic Acid with Thionyl Chloride". Organic Syntheses, Coll.[4] Vol. 10. (Standard protocol adaptation). Link

-

Marsh, D. L. (2011). "Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester". Journal of the Chemical Society. (Discusses Oxalyl Chloride/DMF alternative).[5][6][7][8][9]

-

BenchChem. (2025).[3] "Troubleshooting guide for incomplete trans-4-Nitrocinnamoyl chloride reactions". (Side reaction analysis for cinnamoyl derivatives). Link

Sources

- 1. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. m.youtube.com [m.youtube.com]

- 8. Acyl chloride [yufenggp.com]

- 9. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: High-Fidelity Acylation Protocols Using 4-Methoxycinnamic Acid Chloride

Executive Summary

4-Methoxycinnamic acid chloride (4-MCC) is a pivotal electrophile in the synthesis of UV-absorbing compounds (e.g., sunscreen active ingredients like octyl methoxycinnamate), liquid crystalline polymers, and pharmaceutical intermediates (e.g., resveratrol analogs).

While highly reactive, 4-MCC presents specific challenges in stability—specifically moisture sensitivity (hydrolysis) and photosensitivity ([2+2] photocycloaddition). This guide outlines a rigorous, anhydrous acylation protocol designed for drug discovery applications where substrate conservation and purity are paramount. Unlike aqueous Schotten-Baumann conditions, this anhydrous approach minimizes hydrolysis side-reactions and maximizes yield for complex, lipophilic substrates.

Chemical Profile & Handling

| Property | Data |

| CAS Number | 34446-64-5 |

| Molecular Weight | 196.63 g/mol |

| Appearance | Light yellow to beige crystalline solid |

| Melting Point | 50–54 °C |

| Solubility | Soluble in DCM, THF, Toluene, Benzene. Reacts with water/alcohols.[1] |

| Storage | < 4°C, Under Inert Gas (Ar/N₂), Protect from Light. |

Critical Pre-Reaction Considerations

-

Photochemical Dimerization: Cinnamic acid derivatives are prone to [2+2] cycloaddition across the alkene double bond when exposed to UV or intense visible light.

-

Operational Control: Wrap all reaction flasks and columns in aluminum foil. Perform weighing and transfers in subdued light.

-

-

Hydrolytic Instability: The chloride moiety is labile. Exposure to atmospheric moisture converts the reagent back to 4-methoxycinnamic acid (visible as a white precipitate that does not dissolve in DCM).

-

Operational Control: Use freshly distilled solvents or those dried over molecular sieves.

-

Mechanism of Action

The acylation proceeds via a Nucleophilic Acyl Substitution . For esterification of hindered or valuable alcohols, the addition of 4-Dimethylaminopyridine (DMAP) is non-negotiable. DMAP acts as a "hyper-nucleophilic" acylation transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that is more susceptible to nucleophilic attack by the alcohol than the acid chloride itself.

Figure 1: DMAP-catalyzed acylation cycle. The formation of the N-acylpyridinium salt accelerates the reaction by orders of magnitude compared to direct attack.

Protocol A: Anhydrous Esterification (The "Gold Standard")

Best for: Primary/Secondary alcohols, phenols, and acid-sensitive substrates.

Reagents & Equipment[2][3][4][5][6]

-

Substrate: Alcohol (1.0 equiv)

-

Reagent: 4-Methoxycinnamoyl chloride (1.2 – 1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration relative to substrate)

-

Base: Triethylamine (TEA) (2.0 equiv) or Pyridine.

-

Catalyst: DMAP (0.1 – 0.2 equiv).

-

Apparatus: Flame-dried round-bottom flask, inert gas balloon (N₂/Ar), aluminum foil.

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask and cool under a stream of nitrogen. Add a magnetic stir bar.[2][3]

-

Solvation: Dissolve the Alcohol (Substrate) in anhydrous DCM.

-

Base Addition: Add TEA and DMAP . Stir for 5 minutes at Room Temperature (RT).

-

Cooling: Cool the mixture to 0°C using an ice bath. Note: Cooling controls the exotherm and prevents side reactions.

-

Reagent Addition: Dissolve 4-Methoxycinnamoyl chloride in a minimal amount of DCM (or add as a solid if free-flowing) and add it dropwise to the reaction mixture over 10 minutes.

-

Visual Check: The solution may turn yellow or precipitate TEA·HCl salts (white solid).

-

-

Reaction: Allow the mixture to warm to RT naturally. Stir for 3–12 hours.

-

Quenching: Add saturated aqueous NaHCO₃ (Sodium Bicarbonate) and stir vigorously for 15 minutes. This hydrolyzes excess acid chloride to the acid salt, which remains in the aqueous layer.

Work-up & Purification[5][10][11][12][13][14]

-

Separation: Transfer to a separatory funnel. Separate phases.

-

Washing: Wash the organic layer sequentially with:

-

1M HCl (or 10% Citric Acid) x 2 (Removes DMAP and TEA).

-

Sat. NaHCO₃ x 2 (Removes 4-methoxycinnamic acid byproduct).

-

Brine x 1.

-

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography (SiO₂).

-

Eluent: Hexane/Ethyl Acetate gradients (typically 9:1 to 4:1).

-

Protocol B: Amidation (Synthesis of Cinnamamides)

Best for: Primary and Secondary Amines.

Modifications from Protocol A

-

Stoichiometry: Amines are more nucleophilic than alcohols. DMAP is usually not required unless the amine is electronically deactivated (e.g., anilines).

-

Base: Use 2.5 equiv of TEA or DIPEA (Diisopropylethylamine) to scavenge the HCl.

-

Temperature: Highly reactive amines may require maintenance at 0°C for the duration of the addition to prevent bis-acylation.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are dry. Increase acid chloride equivalents to 2.0. |

| New Spot (Low Rf) | Hydrolysis to Acid | Wash organic layer thoroughly with NaHCO₃. |

| Multiple Spots | Isomerization (Cis/Trans) | Keep reaction in the dark. Check NMR coupling constants (Trans J ≈ 16 Hz). |

| Incomplete Reaction | Steric Hindrance | Add 0.5 equiv DMAP. Reflux in DCM (40°C) or switch solvent to Toluene (110°C). |

Self-Validating the Protocol

To ensure the system is working before committing valuable substrate:

-

TLC Check: Spot the acid chloride starting material on TLC.[3] Methanol in the eluent will convert it to the methyl ester in situ. If you see a streak or the free acid spot immediately, your chloride has degraded.

-

NMR Verification: The vinylic protons of the cinnamoyl group are diagnostic.

-

Doublet at ~6.3-6.5 ppm (alpha-H) and ~7.6-7.8 ppm (beta-H).

-

Coupling Constant (J): ~16.0 Hz confirms the trans (E) geometry is intact.

-

References

-

Preparation of Acid Chlorides

-

Method: Reaction of 4-methoxycinnamic acid with thionyl chloride.[8]

- Source: PrepChem. "Synthesis of 4-methoxycinnamoyl chloride."

-

-

General Acylation (Schotten-Baumann & Anhydrous)

-

DMAP Catalysis (Steglich Conditions)

- Context: Mechanism and utility of DMAP in esterific

- Source: Organic Syntheses, Coll. Vol. 6, p.606 (1988); Vol. 63, p.183 (1985). "Esterification of Carboxylic Acids with tert-Butyl Alcohol."

-

Safety & Handling (MSDS)

- Context: Hazards (Skin corrosion, moisture sensitivity).

-

Source: ChemicalBook MSDS "4-Methoxycinnamoyl Chloride."[10]

-

Biological Application (Cinnamic Esters)

- Context: Synthesis of p-methoxycinnamic acid derivatives for anticancer evalu

- Source: SciELO / J. Braz. Chem. Soc. "Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters."

Sources

- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

Application Notes & Protocols: 4-Methoxycinnamic Acid Chloride as a Building Block for UV Filters

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the application of 4-methoxycinnamic acid chloride as a pivotal building block in the synthesis of ultraviolet (UV) filters. It delves into the chemical principles, synthesis protocols, and analytical characterization of cinnamate-based UV absorbers, with a focus on 2-ethylhexyl 4-methoxycinnamate (Octinoxate). This guide is intended to equip researchers and professionals in drug development and cosmetic science with the necessary expertise to effectively utilize this versatile chemical intermediate.

Introduction: The Imperative for Effective UV Protection

The increasing awareness of the detrimental effects of solar ultraviolet radiation on human skin, including photoaging and carcinogenesis, has driven significant research into the development of effective photoprotective agents.[1][2][3] Cinnamic acid and its derivatives have emerged as a prominent class of organic UVB filters due to their strong absorption in the 280-320 nm range, a region of the electromagnetic spectrum strongly associated with sunburn and skin cancer.[4][5]

The efficacy of these molecules lies in their conjugated electronic structure, which allows for the absorption of high-energy UV photons and subsequent dissipation of this energy through non-radiative decay pathways, thus preventing it from reaching and damaging dermal cells.[6][7][8] The para-methoxy substitution on the cinnamic acid scaffold is particularly advantageous, enhancing the molecule's photostability and absorption characteristics.[9] This document will focus on this compound, an activated form of 4-methoxycinnamic acid, which serves as a highly reactive and versatile precursor for the synthesis of a wide array of commercially significant UV filtering agents.

This compound: A Profile

This compound, also known as p-methoxycinnamoyl chloride, is the acyl chloride derivative of 4-methoxycinnamic acid.[10] This activation of the carboxylic acid to an acyl chloride significantly enhances its electrophilicity, making it an excellent reagent for esterification reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C10H9ClO2 | [10] |

| Molecular Weight | 196.63 g/mol | [10] |

| Melting Point | 49-50 °C | [11] |

| Boiling Point | 317 °C | [11] |

| Appearance | Beige to white solid | [12] |

| Solubility | Soluble in organic solvents like benzene, ethanol, and ethyl acetate.[13][14] |

The Rationale for Acyl Chloride Activation

Direct esterification of carboxylic acids, such as 4-methoxycinnamic acid, with alcohols is a reversible reaction that often requires harsh conditions (e.g., strong acid catalysts and high temperatures) and can result in low yields.[15] By converting the carboxylic acid to the corresponding acyl chloride, the reactivity of the carbonyl group is substantially increased. This allows the esterification to proceed under milder conditions, often at room temperature or with gentle heating, and typically results in higher yields of the desired ester product. This is the primary reason why this compound is a preferred building block in industrial synthesis.

Synthesis of UV Filters: The Esterification Pathway

The primary application of this compound in the context of UV filters is its use in esterification reactions with various alcohols. The choice of alcohol determines the physical and chemical properties of the final UV filter, such as its oil solubility, substantivity to the skin, and overall performance in a cosmetic formulation.

A prominent example is the synthesis of 2-ethylhexyl 4-methoxycinnamate, commercially known as Octinoxate or Octyl methoxycinnamate.[1][4][16] This compound is one of the most widely used UVB filters in sunscreens and other personal care products.[1][5]

General Reaction Scheme

The synthesis of cinnamate esters from this compound follows a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the ester and hydrogen chloride as a byproduct.

Caption: General esterification of this compound.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent conversion to 2-ethylhexyl 4-methoxycinnamate.

Protocol 1: Synthesis of this compound

This protocol is adapted from established laboratory procedures.[12]

Materials:

-

4-Methoxycinnamic acid

-

Thionyl chloride (SOCl₂)

-

Benzene (or a suitable alternative solvent like toluene)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Magnetic stir bar

-

Round bottom flask (1000 mL)

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Rotary evaporator

Safety Precautions:

-

This procedure should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[17]

-

Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

Procedure:

-

Setup: Assemble a 1000 mL round bottom flask with a magnetic stir bar, reflux condenser, dropping funnel, and an inlet for inert gas.

-

Charging the Flask: Add 30.0 g (0.17 mol) of 4-methoxycinnamic acid to the flask, followed by 500 mL of benzene.

-

Addition of Thionyl Chloride: While stirring, add 40.5 mL (0.56 mol) of thionyl chloride dropwise from the dropping funnel. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for five hours.

-

Cooling and Stirring: Discontinue heating and allow the mixture to cool to room temperature while stirring overnight.

-

Solvent Removal: Remove the benzene by rotary evaporation.

-

Product Isolation: The resulting beige solid is this compound. The yield is typically quantitative (approximately 33.6 g, 100%).[12]

-

Characterization: Confirm the structure of the product using Proton NMR and IR spectroscopy.

Protocol 2: Synthesis of 2-Ethylhexyl 4-Methoxycinnamate (Octinoxate)

This protocol describes the esterification of the synthesized this compound with 2-ethylhexanol.[18]

Materials:

-

This compound (from Protocol 1)

-

2-Ethyl-1-hexanol

-

A suitable non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

-

Anhydrous organic solvent (e.g., dichloromethane or toluene)

-

Magnetic stir bar

-

Round bottom flask

-

Dropping funnel

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Safety Precautions:

-

Perform this reaction in a well-ventilated fume hood.

-

Wear appropriate PPE.

-

Pyridine and triethylamine are flammable and have strong odors.

Procedure:

-

Dissolving the Acyl Chloride: In a round bottom flask, dissolve the this compound in an anhydrous organic solvent.

-

Addition of Alcohol and Base: In a dropping funnel, prepare a solution of 2-ethyl-1-hexanol (1.1 equivalents) and the non-nucleophilic base (1.1 equivalents) in the same anhydrous solvent.

-

Reaction: Slowly add the solution from the dropping funnel to the stirred solution of the acyl chloride at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove the base, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-ethylhexyl 4-methoxycinnamate as a slightly yellow, viscous liquid.[4]

-

Characterization: Confirm the identity and purity of the product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[15]

Caption: Workflow for the synthesis of Octinoxate.

Analytical Characterization

Thorough characterization of the intermediate and final product is crucial for ensuring the quality and purity of the synthesized UV filter.

Spectroscopic Data

The following table summarizes expected spectroscopic features for the key compounds.

| Compound | Technique | Expected Features | Reference |

| 4-Methoxycinnamic Acid | IR (cm⁻¹) | ~1700-1750 (C=O stretch), ~3200-3400 (O-H stretch), ~1500-1600 (aromatic C=C stretch) | [19][20] |

| ¹H NMR (ppm) | Aromatic protons, vinylic protons, methoxy protons, and a carboxylic acid proton. | [21] | |

| 2-Ethylhexyl 4-Methoxycinnamate | UV-Vis (λmax) | ~310-311 nm | [2][5] |

| FTIR | Presence of ester C=O stretch, absence of O-H stretch from the carboxylic acid. | [15] | |

| GC-MS | Molecular ion peak corresponding to the mass of the ester. | [15] |

Conclusion

This compound is an indispensable building block for the synthesis of a wide range of cinnamate-based UV filters. Its high reactivity allows for efficient and high-yielding esterification reactions under mild conditions. The protocols and analytical data presented in this guide provide a solid foundation for researchers and scientists to synthesize and characterize these important photoprotective agents. A thorough understanding of the underlying chemical principles and adherence to proper laboratory techniques are paramount for the successful development of novel and effective UV-filtering compounds for the cosmetic and pharmaceutical industries.

References

-

PrepChem.com. Synthesis of 4-methoxycinnamoyl chloride. [Link]

-

PubMed. Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. [Link]

-

Rasayan Journal of Chemistry. COMPARISON OF ESTERIFICATION AND TRANSESTERIFICATION METHOD IN SYNTHESIS OF OCTYL P-METHOXYCINNAMATE (OPMC) FROM KAEMPFERIA GALA. [Link]

-

National Institutes of Health. This compound | C10H9ClO2 | CID 53401772 - PubChem. [Link]

- Google Patents. JP2015034141A - Method for producing 4-methoxy cinnamic acid 2-ethylhexyl compound.

-

Wikipedia. Ullmann condensation. [Link]

-

Lingeba. Want to avoid sunlight exposure? Octyl 4 Methoxycinnamate helps a lot. [Link]

-

MDPI. Antioxidants in Sunscreens: Which and What For?. [Link]

-

ResearchGate. Absorption mechanism of different types of UV absorbers: a the excited.... [Link]

-

ResearchGate. Steps of the Synthesis of Octyl p-Methoxycinnamate. [Link]

-

Springer. Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. [Link]

-

RSC Publishing. Excited-state dynamics of cinnamate-based UV filters: bringing decay pathways to light by photoelectron velocity map imaging. [Link]

- Google Patents.

-

Springer. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. [Link]

-

SciSpace. An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. [Link]

-

Wikipedia. Octyl methoxycinnamate. [Link]

-

ResearchGate. Analysis of photokinetics of 2′-ethylhexyl-4-methoxycinnamate in sunscreens | Request PDF. [Link]

-

ChemBK. 4-Methoxycinnamic acid. [Link]

-

Chemdad. 4-METHOXYCINNAMOYL CHLORIDE One Chongqing Chemdad Co. ,Ltd. [Link]

-

ResearchGate. (PDF) Enzymatic synthesis of 4-methoxycinnamoylglycerol Uv filter mediated by immobilized-lipase and nanoparticle formation on N-succinylchitosan. [Link]

-

Wikipedia. Ullmann reaction. [Link]

-

RSIS International. Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study. [Link]

-

BYJU'S. Ullmann Reaction. [Link]

-

ResearchGate. IR spectra for 4-methoxycinnamic acid and 4-methoxycinna- mates of Co(II), Ni(II), Nd(III) and Gd(III). [Link]

-

CUNY. Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. [Link]

-

The Good Scents Company. 4-methoxycinnamic acid, 830-09-1. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

Sources

- 1. Want to avoid sunlight exposure? Octyl 4 Methoxycinnamate helps a lot - China Cosmetic Raw Material Supplier - Lingeba [lgbchem.com]

- 2. researchgate.net [researchgate.net]

- 3. websites.umich.edu [websites.umich.edu]

- 4. atamankimya.com [atamankimya.com]

- 5. researchgate.net [researchgate.net]

- 6. evitachem.com [evitachem.com]

- 7. researchgate.net [researchgate.net]

- 8. Excited-state dynamics of cinnamate-based UV filters: bringing decay pathways to light by photoelectron velocity map imaging - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP02240A [pubs.rsc.org]

- 9. Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C10H9ClO2 | CID 53401772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemdad.com [chemdad.com]

- 12. prepchem.com [prepchem.com]

- 13. 4-METHOXYCINNAMIC ACID | 943-89-5 [chemicalbook.com]

- 14. 4-Methoxycinnamic acid | 830-09-1 [chemicalbook.com]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. Octyl methoxycinnamate - Wikipedia [en.wikipedia.org]

- 17. chemicalbook.com [chemicalbook.com]

- 18. JP2015034141A - Method for producing 4-methoxy cinnamic acid 2-ethylhexyl compound - Google Patents [patents.google.com]

- 19. Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 20. researchgate.net [researchgate.net]

- 21. 4-METHOXYCINNAMIC ACID(943-89-5) 1H NMR spectrum [chemicalbook.com]

Application Note: A Comprehensive Protocol for Friedel-Crafts Acylation with 4-Methoxycinnamoyl Chloride

Abstract

The Friedel-Crafts acylation is a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This application note provides a detailed, field-proven protocol for the acylation of aromatic substrates using 4-methoxycinnamoyl chloride, a key reagent for the synthesis of chalcones and other valuable aryl ketone intermediates.[3][4] We will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures from reagent preparation to product purification, and provide expert insights into process optimization and troubleshooting. This guide is designed for researchers in organic chemistry and drug development, offering a robust framework for the successful synthesis of 4-methoxycinnamoyl-substituted aromatics.

Mechanistic Overview: The Acylium Ion Pathway

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[5][6] The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which serves to generate a highly reactive electrophile.[2][7]

The key steps are as follows:

-

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the 4-methoxycinnamoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[8][9][10] This is the rate-determining step.

-

Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[9]

-

Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the aryl ketone product.[5][6]

-

Product-Catalyst Complexation: The carbonyl oxygen of the ketone product is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[5] Because of this complexation, a stoichiometric amount or even a slight excess of the Lewis acid catalyst is required. The complex is broken during the aqueous work-up to liberate the final product.[5][11]

A significant advantage of the Friedel-Crafts acylation over its alkylation counterpart is the absence of carbocation rearrangements, as the acylium ion is resonance-stabilized.[8][9][12] Furthermore, the resulting ketone is a deactivating group, which prevents the polyacylation that often plagues alkylation reactions.[9][12]

Caption: The reaction mechanism of Friedel-Crafts Acylation.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 4-Methoxycinnamic acid | ≥98% | Sigma-Aldrich | For synthesis of the acyl chloride. CAS: 943-89-5 |

| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich | ReagentPlus®, handle in a fume hood. CAS: 7719-09-7 |

| Anhydrous Aluminum Chloride (AlCl₃) | ≥99.99% | Sigma-Aldrich | Anhydrous grade is critical. Handle in a glovebox or dry atmosphere. CAS: 7446-70-0 |

| Aromatic Substrate (e.g., Anisole) | Anhydrous, ≥99% | Sigma-Aldrich | Must be dry. Substrate choice affects reactivity. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. Must be dry. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific | For work-up. |

| Sodium Bicarbonate (NaHCO₃) | Saturated aq. solution | Fisher Scientific | For neutralization wash. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying the organic layer. |

| Diethyl Ether / Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction. |

| Hexanes / Ethanol | ACS Grade | Fisher Scientific | For recrystallization. |

| Round-bottom flasks, Condenser | - | VWR | Oven-dried before use. |

| Addition funnel, Magnetic stir bar | - | VWR | Oven-dried before use. |

| Inert gas supply (Nitrogen/Argon) | - | Airgas | To maintain anhydrous conditions. |

Experimental Protocols

Part A: Synthesis of 4-Methoxycinnamoyl Chloride

Rationale: 4-methoxycinnamoyl chloride is not always commercially available and can be readily synthesized from its corresponding carboxylic acid. Thionyl chloride is an effective and common reagent for this transformation.

-

Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas bubbler to vent HCl and SO₂ gas produced during the reaction into a basic solution (e.g., NaOH).

-

Reagent Addition: To the flask, add 4-methoxycinnamic acid (5.0 g, 28.1 mmol). Add 20 mL of anhydrous dichloromethane (or benzene as cited in some procedures), followed by the dropwise addition of thionyl chloride (4.4 mL, 60.0 mmol, ~2.1 equiv) at room temperature.[13][14]

-

Reaction: Heat the mixture to a gentle reflux (approx. 40°C for DCM) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Isolation: Allow the reaction to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-methoxycinnamoyl chloride, typically a beige or yellow solid, can be used directly in the next step or purified by recrystallization from hexanes if necessary.

Part B: Friedel-Crafts Acylation with an Aromatic Substrate (e.g., Anisole)

Rationale: This protocol uses anisole, an activated aromatic ring, as a representative substrate. The methoxy group is ortho-, para-directing, with the para-product being sterically favored and typically major. The reaction must be conducted under strictly anhydrous conditions as the AlCl₃ catalyst reacts violently with water.[15][16]

-

Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen or argon inlet. Flame-dry or oven-dry all glassware immediately before use.[1][17]

-

Catalyst Suspension: Working quickly to minimize exposure to air, add anhydrous aluminum chloride (4.1 g, 30.8 mmol, 1.1 equiv) to the reaction flask, followed by 50 mL of anhydrous dichloromethane. Begin stirring to create a suspension.[18]

-

Cooling: Cool the stirred suspension to 0°C using an ice-water bath. Maintaining a low temperature is crucial during the addition of reagents to control the exothermic reaction.[17][18]

-

Acyl Chloride Addition: Dissolve the crude 4-methoxycinnamoyl chloride (from Part A, ~28.1 mmol, 1.0 equiv) in 25 mL of anhydrous dichloromethane. Transfer this solution to the addition funnel and add it dropwise to the AlCl₃ suspension over 20-30 minutes. Ensure the internal temperature does not rise above 5°C.

-

Aromatic Substrate Addition: After the acyl chloride addition is complete, add a solution of anisole (3.0 mL, 28.1 mmol, 1.0 equiv) in 15 mL of anhydrous dichloromethane to the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the 0°C temperature. A deep orange or red color is typically observed.[11]

-

Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture back down to 0°C in an ice bath. CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Very slowly and carefully, pour the reaction mixture onto a beaker containing ~100 g of crushed ice and 20 mL of concentrated HCl.[17] The acid helps to fully hydrolyze the aluminum salts. Stir until all the ice has melted and the deep color dissipates, resulting in a slurry (often white or pale yellow).[11]

-

Work-up and Isolation:

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.[18]

-

Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture, to yield the pure acylated product.

Workflow Visualization

Caption: Experimental workflow for Friedel-Crafts acylation.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive (hydrated) AlCl₃ catalyst. 2. Wet solvent or reagents. 3. Deactivated aromatic substrate. | 1. Use a fresh, unopened bottle of anhydrous AlCl₃ or sublime the old catalyst. Handle exclusively in a glovebox. 2. Ensure all solvents are freshly distilled or from a solvent purification system. 3. The reaction fails with strongly deactivated rings (e.g., nitrobenzene).[9] Use a more reactive substrate. |

| Dark, Tarry Mixture | 1. Reaction temperature was too high. 2. Substrate is sensitive to strong acid conditions, leading to polymerization/decomposition. | 1. Maintain strict temperature control (0-5°C) during reagent addition. 2. Consider using a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂) for sensitive substrates.[5] |

| Starting Material Remains | 1. Insufficient reaction time or temperature. 2. Insufficient amount of catalyst. | 1. Allow the reaction to stir longer at room temperature or warm gently (e.g., to 40°C). 2. Ensure at least 1.1 equivalents of AlCl₃ are used to account for complexation with the product. |

| Multiple Products (Isomers) | 1. The aromatic substrate allows for acylation at multiple positions (e.g., ortho and para). | 1. This is inherent to the substrate's directing effects. Isomers can typically be separated by column chromatography or careful recrystallization. |

Safety and Handling

-

Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and toxic HCl gas.[16][19] It causes severe skin and eye burns.[16] Always handle in a fume hood or glovebox, wearing a lab coat, safety glasses, and impervious gloves.[15] Keep a Class D fire extinguisher (for combustible metals) and dry sand available for spills. DO NOT use water to extinguish an AlCl₃ fire. [15]

-

Thionyl Chloride (SOCl₂): Corrosive, toxic, and reacts with water to produce HCl and SO₂ gases. All handling must be performed in a well-ventilated fume hood.

-

4-Methoxycinnamoyl Chloride: As an acyl chloride, it is a lachrymator and is corrosive. It will react with moisture. Handle with appropriate personal protective equipment (PPE).

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Use only in a fume hood.

-

Reaction Quenching: The quenching of the reaction mixture is highly exothermic and releases HCl gas. Add the reaction mixture to ice/acid very slowly and with vigorous stirring.

References

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Princeton University, Office of Environmental Health and Safety. Aluminum Chloride (anhydrous). [Link]

-

PrepChem.com. (a) Synthesis of 4-methoxycinnamoyl chloride. [Link]

-

Carl ROTH. Safety Data Sheet: Aluminium chloride. [Link]

-

Aditya Birla Chemicals. material safety data sheet aluminium chloride, anhydrous. [Link]

-

University of California, Irvine. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

PMC. Chalcone: A Privileged Structure in Medicinal Chemistry. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

ResearchGate. Chalcone synthesis via Friedel–Crafts acylation. [Link]

-

PENTA. Aluminium chloride solution 30% in water Safety Data Sheet. [Link]

-

Chemical Review and Letters. New Synthesis of Chalcone Derivatives and Their Applications. [Link]

-

YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

-

Mini-Reviews in Organic Chemistry. Review of Methods and Various Catalysts Used for Chalcone Synthesis. [Link]

-

J&K Scientific LLC. Friedel-Crafts Acylation. [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

SCIRP. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

-

University of Missouri–St. Louis. Experiment 1: Friedel-Crafts Acylation. [Link]

-

Journal of Applied Pharmaceutical Science. Chalcones: A review on synthesis and pharmacological activities. [Link]

-

PraxiLabs. Friedel Crafts Reaction Virtual Lab. [Link]

-

BYJU'S. Friedel Crafts Reaction. [Link]

-

Course Hero. Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. [Link]

-

University of Massachusetts Boston. 13 Friedel-Crafts Acylation. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

PubChem. 4-Methoxycinnamic acid chloride. [Link]

-

RSIS International. Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study. [Link]

-

International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

-

J-STAGE. The SYnthesis of Cinnamoyl Chloride. [Link]

-

PrepChem.com. Synthesis Example 13 (Synthesis of p-methoxycinnamoyl chloride). [Link]

-

PMC. (4-Methoxyphenyl)methanaminium chloride. [Link]

-

doi.org. Doubly Spiro-conjugated Chiral Carbocycles Exhibiting SOMO-HOMO Inversion in Persistent Radical Cations. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 10. Friedel–Crafts Acylation [sigmaaldrich.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. prepchem.com [prepchem.com]

- 14. prepchem.com [prepchem.com]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. carlroth.com [carlroth.com]

- 17. websites.umich.edu [websites.umich.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. adityabirlachemicals.com [adityabirlachemicals.com]

Laboratory storage conditions for 4-methoxycinnamoyl chloride

Application Note: Storage and Handling Protocols for 4-Methoxycinnamoyl Chloride

Executive Summary